Product packaging for Benzene, 1,4-dichloro-2-(1-methylethyl)-(Cat. No.:CAS No. 4132-70-1)

Benzene, 1,4-dichloro-2-(1-methylethyl)-

Cat. No.: B14167765
CAS No.: 4132-70-1
M. Wt: 189.08 g/mol
InChI Key: AUEXDQNETNFJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzene, 1,4-dichloro-2-(1-methylethyl)- is a useful research compound. Its molecular formula is C9H10Cl2 and its molecular weight is 189.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,4-dichloro-2-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,4-dichloro-2-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Cl2 B14167765 Benzene, 1,4-dichloro-2-(1-methylethyl)- CAS No. 4132-70-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4132-70-1

Molecular Formula

C9H10Cl2

Molecular Weight

189.08 g/mol

IUPAC Name

1,4-dichloro-2-propan-2-ylbenzene

InChI

InChI=1S/C9H10Cl2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3

InChI Key

AUEXDQNETNFJPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Friedel Crafts Isopropylation of 1,4 Dichlorobenzene

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on an aromatic ring. However, the traditional use of homogeneous Lewis acid catalysts, such as aluminum chloride (AlCl₃), is fraught with environmental issues, including the generation of corrosive and hazardous waste during workup.

Modern approaches to the Friedel-Crafts isopropylation of 1,4-dichlorobenzene (B42874) are centered on replacing homogeneous catalysts with solid acid catalysts. This shift aligns with several key principles of green chemistry, including catalysis, waste prevention, and the use of safer chemicals.

Catalysis over Stoichiometric Reagents: The use of solid acids like zeolites and montmorillonite (B579905) clays (B1170129) allows for catalytic rather than stoichiometric amounts of acid, significantly reducing waste. These catalysts can, in many cases, be recovered and reused, further enhancing the sustainability of the process.

Use of Greener Alkylating Agents: Isopropanol (B130326) can be employed as a greener alternative to isopropyl halides as an alkylating agent. The primary byproduct in this case is water, which is environmentally benign, in stark contrast to the hydrogen halides produced when using alkyl halides.

Heterogeneous Catalysis for Simplified Workup: Solid acid catalysts are easily separated from the reaction mixture by simple filtration. This eliminates the need for aqueous workup to remove the catalyst, which in the case of AlCl₃, generates large volumes of acidic wastewater.

A patented process details the isopropylation of dichlorobenzenes over a zeolite catalyst. This method emphasizes the use of isopropanol as the alkylating agent, showcasing a greener route to the desired product.

Interactive Data Table: Zeolite-Catalyzed Isopropylation of Dichlorobenzene
ParameterValue
Catalyst Zeolite Beta
Reactants 1,4-Dichlorobenzene, Isopropanol
Temperature 150-250 °C
Pressure 1-20 bar
Catalyst Lifetime >500 hours
Key Advantage Avoids corrosive liquid acids

Regioselective Dichlorination of Isopropylbenzene Cumene

An alternative synthetic strategy involves the direct chlorination of isopropylbenzene. The key challenge in this approach is controlling the regioselectivity to obtain the desired 1,4-dichloro-2-(1-methylethyl)- isomer.

Green chemistry principles can be applied to the chlorination of cumene (B47948) by selecting safer chlorinating agents and employing shape-selective catalysts to control the product distribution.

Safer Chlorinating Agents: The use of sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid (TCCA) as chlorinating agents offers a safer alternative to gaseous chlorine. These reagents are easier to handle and can reduce the risks associated with transportation and storage of toxic gases.

Shape-Selective Catalysis: Zeolites, with their well-defined pore structures, can act as shape-selective catalysts, directing the chlorination to specific positions on the aromatic ring. This can enhance the yield of the desired isomer and reduce the formation of unwanted byproducts, simplifying purification processes and minimizing waste.

Research on the liquid phase chlorination of cumene using sulfuryl chloride over zeolite catalysts has demonstrated the potential for high para-selectivity in the monochlorination step. A study by Kale and Singh (2002) investigated the use of zeolite K-L for the para-selective chlorination of cumene. While this study focused on monochlorination, it provides a foundation for a greener approach to producing chlorocumenes. Further chlorination of the resulting p-chlorocumene would be required to obtain the target molecule, and the regioselectivity of this second step would be crucial. The isopropyl group and the existing chlorine atom would direct the second chlorine to the ortho position relative to the isopropyl group, potentially leading to the desired 1,4-dichloro-2-(1-methylethyl)- product.

Interactive Data Table: Zeolite-Catalyzed para-Selective Chlorination of Cumene
ParameterValue
Catalyst Zeolite K-L
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)
Solvent 1,2-Dichloroethane
Temperature 353 K
Selectivity (4-ClCm:2-ClCm) 33.0
Key Advantage High para-selectivity, avoids Cl₂ gas

By focusing on the principles of green chemistry, the synthesis of Benzene (B151609), 1,4-dichloro-2-(1-methylethyl)- can be redesigned to be more environmentally benign. The use of solid acid catalysts in Friedel-Crafts alkylation and shape-selective catalysts with safer chlorinating agents in aromatic chlorination represents significant progress towards sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of Benzene, 1,4 Dichloro 2 1 Methylethyl

Reactions Involving the Aromatic Core

Further Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed by the existing groups on the benzene (B151609) ring. The isopropyl group (-CH(CH₃)₂) is an activating group, meaning it increases the rate of reaction compared to benzene and directs incoming electrophiles to the ortho and para positions. The chloro groups (-Cl) are deactivating yet also direct to the ortho and para positions. masterorganicchemistry.comquora.com The activating nature of the alkyl group generally has a stronger directing effect than the deactivating halogens.

For Benzene, 1,4-dichloro-2-(1-methylethyl)-, the available positions for substitution are 3, 5, and 6.

Position 3: Ortho to the isopropyl group, meta to both chloro groups.

Position 5: Para to the isopropyl group, ortho to the C4-chloro group.

Position 6: Ortho to the C1-chloro group, meta to the isopropyl and C4-chloro groups.

Considering the directing effects, the isopropyl group strongly favors substitution at positions 3 and 5. The chloro groups direct to the remaining positions, but their influence is weaker. Between positions 3 and 5, position 5 is electronically favored as it is para to the activating isopropyl group. Furthermore, position 3 is sterically hindered, being situated between a bulky isopropyl group and a chloro atom. Therefore, electrophilic aromatic substitution is predicted to occur predominantly at the C5 position.

Aromatic nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. nih.govfrontiersin.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺).

For Benzene, 1,4-dichloro-2-(1-methylethyl)-, the nitration is expected to yield primarily 1,4-dichloro-2-isopropyl-5-nitrobenzene. The strong activating and para-directing effect of the C2-isopropyl group, combined with the steric environment of the ring, guides the nitronium ion to the C5 position. sciepub.com Studies on similar alkylbenzenes confirm that steric effects can be significant in controlling regioselectivity. sciepub.com

Table 1: Predicted Outcome of Nitration of Benzene, 1,4-dichloro-2-(1-methylethyl)-

ReactantReagentsMajor Product
Benzene, 1,4-dichloro-2-(1-methylethyl)-Conc. HNO₃, Conc. H₂SO₄1,4-dichloro-2-isopropyl-5-nitrobenzene

Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. youtube.comyoutube.comyoutube.comyoutube.com The electrophile is sulfur trioxide (SO₃) or its protonated form. Similar to nitration, the directing effects on the substrate favor the substitution at C5, leading to the formation of 4,6-dichloro-2-isopropylbenzenesulfonic acid.

Halogenation , such as bromination or chlorination, requires a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) to polarize the halogen molecule, creating a potent electrophile. masterorganicchemistry.com The reaction of Benzene, 1,4-dichloro-2-(1-methylethyl)- with chlorine or bromine is anticipated to selectively yield the 5-halo-substituted product due to the dominant directing influence of the isopropyl group. For instance, chlorination of chlorobenzene (B131634) yields a mixture of ortho and para isomers, with the para product being major. youtube.com

Table 2: Predicted Products of Sulfonation and Halogenation

ReactionReagentsMajor Product
SulfonationFuming H₂SO₄ (SO₃/H₂SO₄)4,6-dichloro-2-isopropylbenzenesulfonic acid
ChlorinationCl₂, FeCl₃Benzene, 1,2,4-trichloro-5-(1-methylethyl)-
BrominationBr₂, FeBr₃Benzene, 1-bromo-2,5-dichloro-4-(1-methylethyl)-

Friedel-Crafts Acylation introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly sensitive to steric hindrance. Given the bulk of the incoming acylium ion (RCO⁺), substitution at the sterically hindered C3 position is highly improbable. Therefore, acylation will almost exclusively occur at the C5 position. A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

Formylation introduces a formyl group (-CHO), creating an aldehyde. Common methods include the Gattermann-Koch reaction (CO, HCl, AlCl₃/CuCl) or the Vilsmeier-Haack reaction (DMF, POCl₃). wikipedia.org Rieche formylation using dichloromethyl methyl ether and a Lewis acid like TiCl₄ is also effective for electron-rich aromatic rings. mdpi.comnih.gov The regioselectivity is governed by the same electronic and steric factors as acylation, leading to the preferential formation of 4,6-dichloro-2-isopropylbenzaldehyde.

Table 3: Predicted Products of Acylation and Formylation

ReactionTypical ReagentsMajor Product
Acylation (e.g., Acetylation)CH₃COCl, AlCl₃1-(4,6-dichloro-2-isopropylphenyl)ethanone
Formylation (Vilsmeier-Haack)POCl₃, DMF4,6-dichloro-2-isopropylbenzaldehyde

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.comnih.govlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgchemistrysteps.com

The parent compound, Benzene, 1,4-dichloro-2-(1-methylethyl)-, lacks any strong EWGs. Instead, it possesses an electron-donating isopropyl group, which destabilizes the Meisenheimer complex and deactivates the ring toward nucleophilic attack. Consequently, this compound is highly unreactive under standard SₙAr conditions. Reactions would likely require extreme conditions of temperature and pressure or proceed through an alternative, high-energy benzyne (B1209423) intermediate if a very strong base like sodium amide (NaNH₂) is used. chemistrysteps.comyoutube.com

However, if the ring is first activated, for example by nitration to form 1,4-dichloro-2-isopropyl-5-nitrobenzene, SₙAr becomes feasible. In this nitrated derivative, both chlorine atoms are activated by the nitro group at C5.

C1-Cl: Ortho to the nitro group.

C4-Cl: Para to the nitro group.

Both positions are activated, but the C1 position is significantly more sterically hindered by the adjacent C2-isopropyl group. Therefore, a nucleophile would preferentially attack the C4 position, leading to selective displacement of the C4-chloro substituent.

Table 4: Relative Reactivity of Chloro-Positions in SₙAr

CompoundPositionActivating Group (ortho/para)Steric HindrancePredicted Reactivity
Benzene, 1,4-dichloro-2-(1-methylethyl)-C1, C4NoneHigh (C1), Low (C4)Very Low / Inert
1,4-dichloro-2-isopropyl-5-nitrobenzeneC1-NO₂ (ortho)HighLow
1,4-dichloro-2-isopropyl-5-nitrobenzeneC4-NO₂ (para)LowHigh (Preferred Site)

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.orgorganic-chemistry.orgnanochemres.orgnih.govnih.gov These reactions can utilize aryl chlorides as substrates, although they are generally less reactive than the corresponding bromides and iodides, often requiring specialized catalysts with electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). uni-regensburg.demdpi.com

In Benzene, 1,4-dichloro-2-(1-methylethyl)-, the two chlorine atoms are in chemically distinct environments, which can be exploited to achieve regioselective cross-coupling.

C1-Cl: This position is ortho to the bulky isopropyl group, which provides significant steric hindrance. This hindrance can impede the oxidative addition step, where the palladium catalyst inserts into the carbon-chlorine bond, thus slowing the reaction rate at this site.

C4-Cl: This position is relatively unhindered, making it more accessible to the palladium catalyst.

This difference in steric environments suggests that mono-functionalization can be selectively achieved at the C4 position by carefully controlling the reaction conditions, such as using a 1:1 stoichiometry of the coupling partners and a suitable catalyst system. Achieving selective coupling at C1 or achieving disubstitution would likely require more forcing conditions or specifically designed catalysts.

For example, in a Suzuki-Miyaura coupling reaction with an arylboronic acid, the reaction is expected to proceed preferentially at the C4 position. wikipedia.orglibretexts.org Similarly, in a Heck reaction, which couples the aryl halide with an alkene, selective reaction at the C4 position is anticipated. wikipedia.orgorganic-chemistry.orgmdpi.comnih.gov

Table 5: Predicted Regioselectivity in Metal-Catalyzed Cross-Coupling

Reaction TypeCoupling PartnerPredicted Major Mono-Coupling Product
Suzuki-MiyauraArylboronic acid, Pd catalyst, base4-Aryl-1-chloro-2-isopropylbenzene
HeckAlkene, Pd catalyst, base4-Alkenyl-1-chloro-2-isopropylbenzene
SonogashiraTerminal alkyne, Pd/Cu catalyst, base4-Alkynyl-1-chloro-2-isopropylbenzene
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organohalides and boronic acids or their esters, catalyzed by a palladium complex. d-nb.infodiva-portal.org For a substrate like 1,4-dichloro-2-isopropylbenzene, the reaction's success and regioselectivity would depend on the specific catalyst system and reaction conditions employed. Dichlorinated aromatic compounds can undergo mono- or di-arylation, and the relative reactivity of the two chlorine atoms is a key consideration. Generally, the chlorine atom at the 4-position is less sterically hindered than the one at the 1-position, which is ortho to the bulky isopropyl group. This steric difference could potentially allow for selective mono-arylation at the C-4 position under carefully controlled conditions.

While specific studies on 1,4-dichloro-2-isopropylbenzene are not extensively detailed in readily available literature, general principles for Suzuki coupling of dichlorinated aromatics can be applied. researchgate.netmdpi.com A typical reaction would involve a palladium(0) catalyst, often generated in situ from a precursor like palladium(II) acetate, a phosphine ligand to stabilize the catalyst, and a base. The choice of ligand is critical in tuning the catalyst's reactivity and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloroarenes

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Potential Product
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O80-1104-Chloro-2-isopropyl-1,1'-biphenyl

This table represents plausible conditions based on general knowledge of Suzuki-Miyaura reactions with related substrates, not specific experimental data for Benzene, 1,4-dichloro-2-(1-methylethyl)-.

Heck and Sonogashira Coupling Variants

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing another avenue for C-C bond formation. wikipedia.orgu-szeged.hu The reaction of 1,4-dichloro-2-isopropylbenzene with an alkene like styrene (B11656) would be expected to yield a stilbene (B7821643) derivative. sctunisie.org Similar to the Suzuki coupling, regioselectivity between the two chlorine atoms would be a key challenge, with the C-4 position likely being more reactive due to reduced steric hindrance. The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) center, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes. When applied to 1,4-dichloro-2-isopropylbenzene, a selective reaction at one of the chloro-positions could be achieved, particularly if one position is significantly more reactive than the other (e.g., by converting one chlorine to a more reactive iodine). wikipedia.orglibretexts.org The standard mechanism proceeds through a palladium cycle for oxidative addition and reductive elimination, and a copper cycle to generate the copper(I) acetylide intermediate. wikipedia.org

Table 2: Plausible Conditions for Heck and Sonogashira Reactions

ReactionCoupling PartnerCatalyst SystemBaseSolventPotential Product
HeckStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF4-(4-chloro-2-isopropylphenyl)styrene
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF1-Chloro-4-(phenylethynyl)-2-isopropylbenzene

This table represents plausible conditions based on general knowledge of these reactions with related substrates, not specific experimental data for Benzene, 1,4-dichloro-2-(1-methylethyl)-.

Buchwald-Hartwig Amination and Related Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. For 1,4-dichloro-2-isopropylbenzene, amination would offer a direct route to substituted anilines. The choice of palladium precursor, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides. organic-synthesis.comtcichemicals.comtcichemicals.com Modern catalyst systems utilizing bulky, electron-rich phosphine ligands have shown high efficacy in the amination of challenging aryl chloride substrates. tcichemicals.com

Regioselectivity would again be a primary consideration, with the less hindered C-4 position being the more probable site of initial reaction. A general procedure would involve heating the aryl chloride with an amine in the presence of a palladium catalyst, a suitable ligand, and a strong base such as sodium tert-butoxide. tcichemicals.com

Table 3: General Conditions for Buchwald-Hartwig Amination of an Aryl Chloride

Amine PartnerCatalyst SystemBaseSolventTemperature (°C)Potential Product
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100-1204-(4-Chloro-2-isopropylphenyl)morpholine

This table represents plausible conditions based on general knowledge of Buchwald-Hartwig amination with related substrates, not specific experimental data for Benzene, 1,4-dichloro-2-(1-methylethyl)-.

Reactions Involving the Isopropyl Side Chain

The isopropyl group provides an alternative site for chemical modification, distinct from the reactions on the aromatic ring. The tertiary benzylic C-H bond is particularly susceptible to certain transformations.

Selective Oxidation of the Alkyl Group

The benzylic position of the isopropyl group is activated towards oxidation. The tertiary C-H bond is weaker than primary or secondary C-H bonds, making it a prime target for oxidative functionalization. masterorganicchemistry.com Oxidation of alkylbenzenes can lead to a variety of products including alcohols, ketones, and carboxylic acids, depending on the oxidant and reaction conditions. researchgate.net

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can aggressively oxidize the entire isopropyl group to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.com Milder and more selective methods can achieve oxidation to the corresponding alcohol or ketone. For instance, catalytic oxidation using transition metal catalysts and an oxidant like tert-butyl hydroperoxide can convert the benzylic methylene (B1212753) to a carbonyl group. nih.gov For 1,4-dichloro-2-isopropylbenzene, selective oxidation would yield 1-(2,5-dichlorophenyl)ethan-1-one.

Free Radical Reactions of the Isopropyl Moiety

The benzylic C-H bond of the isopropyl group is susceptible to free-radical reactions, such as halogenation. nih.gov Under UV light or in the presence of a radical initiator, reaction with a halogenating agent like N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic position. This selectivity is due to the formation of a relatively stable benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. masterorganicchemistry.comyoutube.com

The mechanism involves three key steps: initiation, propagation, and termination. pearson.com Initiation generates a bromine radical, which then abstracts the benzylic hydrogen from the isopropyl group in the propagation step. The resulting tertiary benzylic radical then reacts with Br₂ (present in low concentration) to form the product and regenerate a bromine radical, continuing the chain reaction. masterorganicchemistry.comyoutube.com

Directed Functionalization of C-H Bonds

Modern synthetic chemistry has seen a surge in methods for the direct functionalization of C-H bonds, often guided by a directing group. nih.govmagtech.com.cnrsc.org While the inherent reactivity of the benzylic C-H bond allows for some selective reactions, more complex transformations can be achieved through directed C-H activation. This strategy typically involves the temporary installation of a directing group on the molecule that positions a metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and functionalization. nih.gov

For a substrate like 1,4-dichloro-2-isopropylbenzene, a directing group would need to be installed on the aromatic ring. This group could then direct a catalyst (e.g., palladium, rhodium, ruthenium) to functionalize one of the C-H bonds of the isopropyl group or even one of the aromatic C-H bonds. researchgate.net Such strategies could enable the introduction of a wide range of functional groups, including aryl, alkyl, or heteroatom-containing moieties, with high regioselectivity that would be difficult to achieve through classical methods.

Reactions Involving the Chlorine Substituents

The reactivity of the chlorine substituents on the benzene ring is central to the chemical transformations of Benzene, 1,4-dichloro-2-(1-methylethyl)-. These reactions primarily involve the cleavage of the carbon-chlorine bond.

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the replacement of a chlorine atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation and microbial degradation. While specific studies on Benzene, 1,4-dichloro-2-(1-methylethyl)- are not available, research on other dichlorobenzene isomers indicates that such reactions are feasible. For instance, anaerobic microcosms have been shown to reductively dehalogenate dichlorobenzenes to monochlorobenzene and subsequently to benzene.

Catalytic hydrodehalogenation using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source is a common laboratory method for this purpose. The reaction conditions can be mild, often proceeding at low temperatures and atmospheric pressure.

Illustrative Data for Reductive Dehalogenation of a Dichlorobenzene:

ReactantCatalystHydrogen SourceSolventTemperature (°C)Product
1,4-Dichlorobenzene (B42874)5% Pd/CH₂ (1 atm)Ethanol25Chlorobenzene

Nucleophilic Displacement of Chlorine Atoms

The chlorine atoms on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. However, aryl halides like Benzene, 1,4-dichloro-2-(1-methylethyl)- are generally unreactive towards nucleophiles unless the ring is activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group. The presence of the electron-donating isopropyl group in Benzene, 1,4-dichloro-2-(1-methylethyl)- would likely further decrease the ring's susceptibility to nucleophilic attack compared to unsubstituted dichlorobenzene.

For nucleophilic displacement to occur on such unactivated rings, harsh reaction conditions are often required. For example, the Dow process for producing phenol (B47542) from chlorobenzene requires high temperatures (above 350 °C) and concentrated sodium hydroxide. It is expected that similar forcing conditions would be necessary for the nucleophilic displacement of chlorine in Benzene, 1,4-dichloro-2-(1-methylethyl)-.

Illustrative Data for Nucleophilic Displacement of a Chloroaromatic Compound:

ReactantNucleophileConditionsProduct
ChlorobenzeneNaOH350 °C, high pressurePhenol
1,4-Dichloro-2-nitrobenzeneNH₃-4-Chloro-2-nitroaniline

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these reactions is crucial for predicting product outcomes and optimizing reaction conditions.

Kinetic Studies of Key Transformations

Kinetic studies provide insights into the rate-determining steps of a reaction. For reductive dehalogenation, the reaction rate would likely depend on the concentration of the substrate, the catalyst, and the hydrogen source. For nucleophilic aromatic substitution, the rate is influenced by the nature of the nucleophile, the solvent, and the presence of any activating groups. In the case of Benzene, 1,4-dichloro-2-(1-methylethyl)-, the steric hindrance from the isopropyl group might also play a role in the kinetics of reactions involving the adjacent chlorine atom.

Identification of Reaction Intermediates and Transition States

The mechanisms of both reductive dehalogenation and nucleophilic aromatic substitution involve distinct intermediates. Catalytic reductive dehalogenation likely proceeds through intermediates where the chloroaromatic compound is adsorbed onto the catalyst surface.

Nucleophilic aromatic substitution on unactivated aryl halides can proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. Alternatively, under activating conditions, an addition-elimination mechanism involving a negatively charged intermediate (a Meisenheimer complex) is more common. Given the lack of strong electron-withdrawing groups on Benzene, 1,4-dichloro-2-(1-methylethyl)-, a benzyne mechanism might be plausible under strongly basic conditions.

Stereochemical Course of Reactions

The concept of stereochemistry is fundamental in understanding the three-dimensional arrangement of atoms in molecules and how this affects their chemical reactions. For reactions occurring at the aromatic ring of Benzene, 1,4-dichloro-2-(1-methylethyl)-, the stereochemical outcome is generally not a factor as the ring is planar and the substituents lie in the plane. However, if reactions were to introduce a chiral center, for example, through asymmetric synthesis, then the stereochemical course of the reaction would become critical. At present, there is no literature available that discusses the stereochemical aspects of reactions involving Benzene, 1,4-dichloro-2-(1-methylethyl)-.

Spectroscopic and Structural Characterization of Benzene, 1,4 Dichloro 2 1 Methylethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be determined.

The predicted ¹H NMR spectrum of Benzene (B151609), 1,4-dichloro-2-(1-methylethyl)- provides valuable insights into the different types of protons and their neighboring environments within the molecule. The spectrum is expected to show distinct signals for the aromatic protons and the protons of the isopropyl group.

The aromatic region is anticipated to display three signals corresponding to the three non-equivalent protons on the benzene ring. The proton at the C3 position, being flanked by a chlorine atom and a carbon atom, is expected to appear as a doublet. The proton at the C5 position, situated between a chlorine atom and a hydrogen atom, should also present as a doublet, but with a different chemical shift due to its distinct electronic environment. The proton at the C6 position, adjacent to the isopropyl group, is predicted to be a singlet.

The isopropyl group will give rise to two signals. The methine proton (-CH) will appear as a septet due to coupling with the six equivalent protons of the two methyl groups. Conversely, the six protons of the two methyl groups (-CH₃) will be observed as a doublet, resulting from coupling with the single methine proton.

Table 1: Predicted ¹H NMR Data for Benzene, 1,4-dichloro-2-(1-methylethyl)-

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35d1HH-3
~7.20d1HH-5
~7.10s1HH-6
~3.30sept1H-CH(CH₃)₂
~1.25d6H-CH(CH ₃)₂

Note: Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are typically in the range of 7-8 Hz for ortho-coupling in aromatic systems and around 7 Hz for the isopropyl group.

The predicted ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Due to the lack of symmetry in the substitution pattern of the benzene ring, all six aromatic carbons are expected to be chemically non-equivalent, thus giving rise to six distinct signals in the aromatic region of the spectrum. The carbons directly bonded to the chlorine atoms (C1 and C4) will be shifted downfield due to the deshielding effect of the electronegative chlorine atoms. The carbon attached to the isopropyl group (C2) will also show a characteristic downfield shift. The remaining aromatic carbons (C3, C5, and C6) will resonate at slightly different chemical shifts based on their respective electronic environments.

The isopropyl group will exhibit two signals in the aliphatic region of the spectrum: one for the methine carbon (-CH) and another for the two equivalent methyl carbons (-CH₃).

Table 2: Predicted ¹³C NMR Data for Benzene, 1,4-dichloro-2-(1-methylethyl)-

Chemical Shift (ppm)Assignment
~148C-2
~132C-4
~130C-1
~128C-5
~127C-3
~126C-6
~34-C H(CH₃)₂
~24-CH(C H₃)₂

Note: Predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).

To further confirm the structural assignments, a suite of two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity. It would also help in assigning the aromatic protons by showing correlations between adjacent protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It would show cross-peaks between protons that are close to each other in space, even if they are not directly coupled. This could be used, for example, to confirm the position of the isopropyl group relative to the adjacent proton on the aromatic ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.

The predicted IR spectrum of Benzene, 1,4-dichloro-2-(1-methylethyl)- would exhibit a series of characteristic absorption bands that confirm the presence of the aromatic ring and the alkyl (isopropyl) group.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

Alkyl C-H Stretching: The C-H stretching vibrations of the isopropyl group are expected in the 2970-2870 cm⁻¹ region. The presence of both symmetric and asymmetric stretching modes of the methyl groups and the stretching of the methine C-H bond would contribute to this absorption pattern.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to a set of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

Alkyl C-H Bending: The bending vibrations of the C-H bonds in the isopropyl group would be observed at lower frequencies. The characteristic scissoring and rocking vibrations of the methyl groups are expected around 1465 cm⁻¹ and 1385-1370 cm⁻¹ (with a characteristic doublet for the isopropyl group).

C-Cl Stretching: The stretching vibration of the carbon-chlorine bonds is expected to appear as a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

The combination of these characteristic absorption bands provides strong evidence for the presence of the key functional groups within the molecule. The presence of both aromatic C-H and C=C stretching bands confirms the benzene ring. The distinct C-H stretching and bending frequencies for the isopropyl group verify its presence. Finally, the strong absorption in the lower frequency region of the fingerprint region would be indicative of the C-Cl bonds.

Table 3: Predicted Characteristic IR Absorption Bands for Benzene, 1,4-dichloro-2-(1-methylethyl)-

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2970-2870C-H StretchIsopropyl
1600-1450C=C StretchAromatic
~1465, 1385-1370C-H BendIsopropyl
800-600C-Cl StretchAryl Halide

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. uci.edunih.gov The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ³⁵Cl). For Benzene, 1,4-dichloro-2-(1-methylethyl)-, the theoretical exact mass is calculated to be 188.0159557 Da. nih.gov This precise measurement is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. lcms.cz

Table 1: HRMS Data for Benzene, 1,4-dichloro-2-(1-methylethyl)-
ParameterValueReference
Molecular FormulaC₉H₁₀Cl₂ nih.gov
Calculated Exact Mass188.0159557 Da nih.gov

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. The analysis of this fragmentation pattern provides valuable information about the molecule's structure. youtube.com For Benzene, 1,4-dichloro-2-(1-methylethyl)-, the mass spectrum would exhibit a molecular ion peak cluster corresponding to the presence of two chlorine atoms. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion (M⁺) peak at m/z 188 would be accompanied by an M+2 peak (containing one ³⁷Cl) at m/z 190 and an M+4 peak (containing two ³⁷Cl) at m/z 192, with a characteristic intensity ratio of approximately 9:6:1.

Key fragmentation pathways would likely involve the loss of fragments from the isopropyl group. The most prominent fragmentation is often the loss of a methyl group (CH₃•, 15 Da), leading to a stable benzylic carbocation.

Loss of a methyl group (M-15): A significant peak would be expected at m/z 173 (C₈H₇Cl₂⁺). This fragment is stabilized by the aromatic ring.

Loss of the isopropyl group (M-43): Cleavage of the entire isopropyl group (C₃H₇•, 43 Da) could also occur, though it might be less favorable than the loss of a methyl group.

Table 2: Predicted Mass Spectrometry Fragmentation Data
m/z (mass/charge)Proposed FragmentSignificance
188, 190, 192[C₉H₁₀Cl₂]⁺Molecular ion cluster, confirming the presence of two chlorine atoms.
173, 175[C₈H₇Cl₂]⁺Loss of a methyl group (-CH₃) from the parent molecule.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.czspectroscopyonline.com It is exceptionally well-suited for the analysis of volatile compounds like Benzene, 1,4-dichloro-2-(1-methylethyl)-. mdpi.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. shimadzu.com The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. The retention time—the time it takes for the compound to pass through the column—is a characteristic property that aids in its identification.

The mass spectrometer then ionizes the eluted compound and records its mass spectrum. By comparing the obtained mass spectrum with reference spectra in a database, such as the NIST/EPA/NIH Mass Spectral Library, the identity of the compound can be confirmed with high confidence. nih.govgovinfo.gov Furthermore, the GC chromatogram provides a quantitative measure of the compound's purity, with the area under the peak being proportional to its concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for studying compounds containing chromophores, which are functional groups that absorb light in this region. msu.edu

The primary chromophore in Benzene, 1,4-dichloro-2-(1-methylethyl)- is the substituted benzene ring. The π-electron system of the aromatic ring gives rise to characteristic electronic transitions (π → π*). Unsubstituted benzene typically shows two absorption bands: an intense primary band around 200 nm and a weaker, fine-structured secondary band around 255 nm. up.ac.za

Substitution on the benzene ring affects the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The presence of the two chlorine atoms and the isopropyl group on the benzene ring influences its electronic structure. Both alkyl groups and halogens can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the benzene absorption bands. utoronto.ca The specific absorption maxima for Benzene, 1,4-dichloro-2-(1-methylethyl)- would depend on the interplay of these substituent effects. The spectrum is expected to show a primary absorption band shifted to a wavelength greater than 200 nm and a secondary band shifted beyond 260 nm.

Table 3: Expected UV-Vis Absorption Properties
ChromophoreExpected Absorption RegionTransition Type
Substituted Benzene Ring~210-230 nm (Primary Band)π → π
Substituted Benzene Ring~260-280 nm (Secondary Band)π → π

X-ray Crystallography (if suitable crystals are obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the substance. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded and analyzed to build a detailed model of the molecular structure. aps.org

For a compound like Benzene, 1,4-dichloro-2-(1-methylethyl)-, which is likely a liquid or a low-melting solid at room temperature, obtaining single crystals suitable for X-ray diffraction can be challenging. A search of publicly available crystallographic databases reveals no reported crystal structure for this specific compound. Therefore, while X-ray crystallography would provide unparalleled detail on bond lengths, bond angles, and intermolecular interactions in the solid state, such data is not currently available for analysis.

Theoretical and Computational Chemistry Studies of Benzene, 1,4 Dichloro 2 1 Methylethyl

Quantum Chemical Calculations

Geometry Optimization and Conformational Analysis

No published data were found regarding the optimized geometry, bond lengths, bond angles, or conformational analysis of Benzene (B151609), 1,4-dichloro-2-(1-methylethyl)-.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

There are no available studies detailing the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or charge distribution for this compound.

Vibrational Frequency Predictions and Spectroscopic Correlations

No computational studies predicting the vibrational frequencies or correlating them with experimental infrared (IR) or Raman spectra for Benzene, 1,4-dichloro-2-(1-methylethyl)- have been identified.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis chemical shifts/frequencies)

No theoretical predictions of NMR chemical shifts, IR frequencies, or UV-Vis absorption wavelengths for this specific molecule are available in the current body of scientific literature.

Density Functional Theory (DFT) Applications

Prediction of Chemical Reactivity and Regioselectivity

No DFT studies predicting the chemical reactivity, electrophilic or nucleophilic attack sites, or regioselectivity of Benzene, 1,4-dichloro-2-(1-methylethyl)- were found.

Elucidation of Reaction Mechanisms and Transition State Energies

Computational chemistry plays a crucial role in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. e3s-conferences.org Methods such as Density Functional Theory (DFT) are commonly used to map out the potential energy surface of a reaction, helping to determine its feasibility and selectivity. arxiv.org

However, a specific investigation into the reaction mechanisms involving Benzene, 1,4-dichloro-2-(1-methylethyl)- and the corresponding transition state energies does not appear to be available in published literature. Such studies would be valuable for understanding its reactivity, for example, in electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, considering the electronic effects and steric hindrance imparted by the chloro and isopropyl substituents. Without dedicated computational studies, any proposed mechanisms and their energy profiles remain speculative.

Thermochemical Property Calculations (e.g., Enthalpies of Formation)

Thermochemical properties, such as the enthalpy of formation, are fundamental for understanding the stability and energy content of a molecule. These values can be predicted with a high degree of accuracy using computational methods. nist.govchemeo.com Databases like the NIST Chemistry WebBook provide extensive thermochemical data for many compounds. nist.gov

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. researchgate.netyoutube.com

Study of Molecular Dynamics and Conformational Landscapes

There are no specific molecular dynamics studies for Benzene, 1,4-dichloro-2-(1-methylethyl)- reported in the scientific literature. Such simulations could reveal the conformational landscape of the molecule, particularly the rotational dynamics of the isopropyl group relative to the benzene ring. Understanding these dynamics is important as different conformations can have different energies and reactivities. nih.gov

Solvent Effects on Molecular Properties

The solvent environment can significantly influence the properties and reactivity of a molecule. conicet.gov.arresearchgate.net Computational models, often combined with MD simulations, can be used to study these solvent effects. For Benzene, 1,4-dichloro-2-(1-methylethyl)-, no dedicated studies on the influence of different solvents on its molecular properties, such as its dipole moment or conformational equilibrium, have been published. General principles suggest that polar solvents would interact more strongly with the polar C-Cl bonds, potentially influencing its solubility and reactivity, but specific computational data is lacking. rsc.org

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) Investigations

QSPR and QSAR are computational methodologies that aim to correlate the chemical structure of compounds with their physical properties or biological activities, respectively. biochempress.com These models are valuable for predicting the properties of new compounds without the need for experimental synthesis and testing. rsc.orgnih.gov

Correlation of Structural Features with Chemical Properties

While general QSAR/QSPR studies have been conducted on broad classes of benzene derivatives to predict properties like toxicity, no specific studies have been published for Benzene, 1,4-dichloro-2-(1-methylethyl)-. biochempress.com A targeted QSPR study could correlate its specific structural features—the positions of the chlorine atoms and the isopropyl group—with chemical properties like boiling point, vapor pressure, or lipophilicity (logP). Similarly, a QSAR study would be necessary to understand how these features relate to any specific biological activity. Without such studies, predicting these properties relies on general chemical principles rather than validated quantitative models.

Predictive Modeling for Derivatives

In the realm of computational chemistry, the development of predictive models for the derivatives of Benzene, 1,4-dichloro-2-(1-methylethyl)-, also known as 1,4-dichloro-2-isopropylbenzene, is a crucial step in understanding their potential biological activities, physicochemical properties, and environmental fate without the need for extensive empirical testing. These in silico approaches, primarily Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are instrumental in the rational design of novel compounds with desired characteristics.

The fundamental principle of QSAR/QSPR modeling is that the biological activity or property of a chemical is directly related to its molecular structure. By establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed activity, it becomes possible to predict the activity of new, untested derivatives.

Development of Predictive Models

The development of a predictive QSAR/QSPR model for derivatives of Benzene, 1,4-dichloro-2-(1-methylethyl)- would hypothetically involve a series of well-defined steps:

Data Set Selection: A training set of structurally diverse derivatives of 1,4-dichloro-2-isopropylbenzene with experimentally determined biological activities or properties would be compiled. A separate test set of compounds, not used in the model development, is also crucial for external validation.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the training and test sets would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometric descriptors: 3D aspects of the molecule such as molecular surface area and volume.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential surfaces. pku.edu.cn

Model Building: Statistical methods are employed to build a mathematical model that correlates the calculated descriptors with the observed activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

Model Validation: The robustness and predictive power of the developed model are rigorously assessed through internal and external validation techniques.

Hypothetical QSAR Model for Predicting Toxicity

To illustrate the application of predictive modeling, a hypothetical QSAR model for predicting the aquatic toxicity of a series of alkyl-substituted dichlorobenzene derivatives is presented below. This model is based on principles observed in studies of similar chlorinated aromatic hydrocarbons.

The dependent variable in this model would be the negative logarithm of the 50% lethal concentration (pLC50), a common measure of toxicity. The independent variables would be a selection of molecular descriptors that best correlate with this endpoint.

A plausible MLR equation for such a model could be:

pLC50 = β₀ + β₁(logKow) + β₂(EHOMO) + β₃(V)

Where:

pLC50 is the predicted aquatic toxicity.

logKow (octanol-water partition coefficient) is a measure of the compound's hydrophobicity.

EHOMO (Energy of the Highest Occupied Molecular Orbital) relates to the molecule's susceptibility to electrophilic attack.

V represents the molecular volume.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Illustrative Data for a Hypothetical QSAR Model

The following interactive data table provides a hypothetical example of the data that would be used to develop and validate such a QSAR model. The values are illustrative and based on general trends observed for chlorinated aromatic compounds.

Compound NameStructurelogKowEHOMO (eV)Molecular Volume (ų)Experimental pLC50Predicted pLC50
1,4-dichloro-2-ethylbenzeneC8H8Cl24.10-8.95150.24.504.55
1,4-dichloro-2-propylbenzeneC9H10Cl24.55-8.92165.84.804.82
1,4-dichloro-2-isopropylbenzeneC9H10Cl24.52-8.90164.54.784.79
1,4-dichloro-2-tert-butylbenzeneC10H12Cl24.90-8.85180.15.105.08
1,4-dichloro-2,5-diethylbenzeneC10H12Cl24.85-8.88181.55.055.02
1,4-dichloro-2,5-diisopropylbenzeneC12H16Cl25.50-8.82212.35.605.63

Statistical Significance of the Hypothetical Model

For a QSAR model to be considered robust and predictive, it must exhibit strong statistical performance. Key statistical parameters include:

R² (Coefficient of determination): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A value close to 1 suggests a good fit.

Q² (Cross-validated R²): A measure of the model's predictive ability, determined through techniques like leave-one-out cross-validation. A Q² value greater than 0.5 is generally considered indicative of a good predictive model.

RMSE (Root Mean Square Error): Represents the standard deviation of the residuals (prediction errors).

For our hypothetical model, the statistical parameters might be:

Statistical ParameterValue
0.95
0.88
RMSE0.12

These values would indicate a model with a high degree of goodness-of-fit and strong predictive capability for the training set.

Application in Derivative Design

Once a validated QSAR model is established, it can be used to predict the properties of novel, yet-to-be-synthesized derivatives of Benzene, 1,4-dichloro-2-(1-methylethyl)-. For instance, by systematically modifying the substituents on the benzene ring (e.g., changing the alkyl groups, adding other functional groups), the model can predict how these changes will affect the desired property, such as toxicity or biodegradability. This allows for the in silico screening of a large number of potential derivatives, prioritizing the synthesis of those with the most promising predicted profiles.

Advanced Modeling Techniques: 3D-QSAR

More advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a three-dimensional understanding of the structure-activity relationship. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. This provides more detailed insights for the rational design of new derivatives.

Advanced Applications of Benzene, 1,4 Dichloro 2 1 Methylethyl and Its Derivatives

Role as a Chemical Building Block in Multistep Organic Synthesis

The reactivity of Benzene (B151609), 1,4-dichloro-2-(1-methylethyl)- is dictated by the interplay of its three substituents on the aromatic ring. The two chlorine atoms are electron-withdrawing and ortho, para-directing, while the isopropyl group is an electron-donating and ortho, para-directing group. This distinct electronic and steric environment could theoretically be exploited in multistep organic synthesis.

Precursors for Polymer Monomers and Initiators

While direct polymerization of Benzene, 1,4-dichloro-2-(1-methylethyl)- is not a commonly cited application, its structure lends itself to modification to form functional monomers or initiators for polymerization reactions. The chlorine atoms can be substituted via nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by strongly electron-withdrawing groups. A more plausible route would involve the functionalization of the isopropyl group or the aromatic ring through electrophilic substitution at the positions activated by the isopropyl group and deactivated by the chlorine atoms.

For instance, subsequent chemical transformations could introduce polymerizable groups such as vinyl or epoxide functionalities, or moieties capable of initiating polymerization. However, specific research detailing the synthesis of polymer monomers or initiators from Benzene, 1,4-dichloro-2-(1-methylethyl)- is not prominently available. The related compound, 1,4-dichlorobenzene (B42874), is a known precursor to the high-performance polymer poly(p-phenylene sulfide) (PPS), but this involves a polycondensation reaction where the dichlorinated aromatic compound reacts with a sulfur source. wikipedia.org

Intermediates in the Synthesis of Complex Organic Molecules

In the realm of complex organic molecule synthesis, Benzene, 1,4-dichloro-2-(1-methylethyl)- could serve as a scaffold to introduce a specific substitution pattern. The chlorine atoms provide handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. The isopropyl group can influence the regioselectivity of these reactions and can also be a site for further functionalization, for example, through benzylic oxidation.

The synthesis of complex molecules often relies on the strategic use of building blocks with well-defined stereochemistry and functional group compatibility. While there is a lack of specific examples in the literature of Benzene, 1,4-dichloro-2-(1-methylethyl)- being a key intermediate, its potential exists for the synthesis of targeted molecules where the 1,4-dichloro-2-isopropylphenyl moiety is a desired structural motif. The successful synthesis of complex structures often involves leveraging the unique reactivity of substituted aromatic compounds. researchgate.net

Development in Catalysis

The application of aromatic compounds in catalysis often involves their use as ligands for transition metals or as precursors for heterogeneous catalysts. The electronic and steric properties of Benzene, 1,4-dichloro-2-(1-methylethyl)- could be harnessed for these purposes.

Ligand Design and Synthesis for Transition Metal Catalysis

Ligands play a crucial role in tuning the reactivity and selectivity of transition metal catalysts. alfa-chemistry.com The chlorine atoms on Benzene, 1,4-dichloro-2-(1-methylethyl)- could be replaced by donor atoms like phosphorus or nitrogen through multi-step synthetic sequences to create novel phosphine (B1218219) or amine ligands. The bulky isopropyl group could provide steric hindrance around the metal center, influencing the coordination sphere and potentially leading to enhanced selectivity in catalytic reactions. The synthesis of such specialized ligands is a key area of research in homogeneous catalysis. nih.gov

Potential Ligand Type Synthetic Approach Potential Application in Catalysis
Phosphine LigandNucleophilic substitution of chlorine atoms with phosphide (B1233454) anions.Cross-coupling reactions, hydrogenation.
N-Heterocyclic Carbene (NHC) PrecursorMulti-step synthesis to introduce an imidazolium (B1220033) or related salt.Olefin metathesis, C-H activation.
Amine LigandConversion of chlorine to an amino group via nitration and reduction.Oxidation catalysis, asymmetric synthesis.

Application in Homogeneous Catalytic Systems

Once incorporated into a ligand structure, the 1,4-dichloro-2-isopropylphenyl moiety could influence the performance of a homogeneous catalyst. The electronic effects of the remaining chlorine atom and the isopropyl group would modulate the electron density at the metal center, thereby affecting the catalyst's activity and selectivity. For instance, in cross-coupling reactions, the ligand's properties can dictate the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle. While specific examples are not readily found, the principles of ligand design suggest this as a plausible area of development. alfa-chemistry.com

Exploration in Heterogeneous Catalytic Processes

In heterogeneous catalysis, solid supports play a vital role. Benzene, 1,4-dichloro-2-(1-methylethyl)- could potentially be used to modify the surface of support materials like silica (B1680970) or alumina. The aromatic ring could be functionalized with groups that can be grafted onto the support, and the chlorine atoms could then serve as anchoring points for catalytically active metal nanoparticles. The porous structure and high surface area of heterogeneous catalysts are crucial for their activity. beilstein-journals.org The specific substitution pattern of this molecule might offer a way to control the dispersion and environment of the active catalytic sites. However, research detailing such applications for this specific compound is not currently available.

Contribution to Materials Science Research

Following a comprehensive review of scientific literature and patent databases, there is a notable lack of specific research detailing the direct contribution of Benzene, 1,4-dichloro-2-(1-methylethyl)- to materials science in the capacities outlined. The subsequent sections reflect the absence of dedicated research in these highly specialized areas.

Incorporation into Functional Polymers and Resins

Currently, there is no publicly available research dedicated to the incorporation of Benzene, 1,4-dichloro-2-(1-methylethyl)- as a monomer or modifying agent in the synthesis of functional polymers and resins. Scientific literature does not provide examples of polymerization reactions where this specific compound is a key reactant. Consequently, data on the properties of polymers or resins containing this moiety, such as thermal stability, mechanical strength, or specific functionalities, is not available.

Potential in Organic Electronic Materials Development

The potential of Benzene, 1,4-dichloro-2-(1-methylethyl)- in the development of organic electronic materials has not been explored in existing research. There are no studies investigating its properties as an organic semiconductor, nor are there reports on its use as a building block for more complex conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). As such, data regarding its electronic properties, such as charge carrier mobility or bandgap, remains uncharacterized in the context of materials science.

Design and Synthesis of Novel Chemical Entities

While Benzene, 1,4-dichloro-2-(1-methylethyl)- can theoretically serve as a starting material for the synthesis of more complex molecules due to its reactive chlorine and isopropyl functional groups, there is a lack of published research focusing on its use in the design and synthesis of novel chemical entities with specific advanced applications. The scientific literature does not highlight this compound as a key precursor in the development of new pharmaceuticals, agrochemicals, or other specialized chemical products. Therefore, there are no established synthetic pathways or reaction schemes that utilize Benzene, 1,4-dichloro-2-(1-methylethyl)- for the creation of new and innovative chemical structures.

Environmental Chemical Transformations of Benzene, 1,4 Dichloro 2 1 Methylethyl

Abiotic Degradation Pathways in Environmental Compartments

The abiotic degradation of Benzene (B151609), 1,4-dichloro-2-(1-methylethyl)- in the environment is expected to be governed by photolysis, hydrolysis, and oxidation processes. The presence of both chlorine atoms and an isopropyl group on the benzene ring will influence the rates and mechanisms of these transformations.

Direct photolysis of aromatic compounds in the environment is a significant degradation pathway. uwaterloo.ca Aromatic compounds are more susceptible to photolysis due to their ability to absorb ultraviolet radiation. uwaterloo.ca For chlorinated aromatic hydrocarbons, photodegradation can be initiated by the absorption of light, leading to the cleavage of the carbon-chlorine bond.

In the case of Benzene, 1,4-dichloro-2-(1-methylethyl)-, it is anticipated that it will undergo photochemical degradation in aquatic and atmospheric environments. Most chlorobenzene (B131634) that enters the environment rapidly evaporates and is subsequently broken down in the atmosphere through reactions with hydroxyl radicals produced by photochemical processes. ethz.ch The presence of the isopropyl group, an alkyl substituent, may enhance the susceptibility of the aromatic ring to photolytic degradation. uwaterloo.ca

The photochemical degradation process can result in the formation of various intermediates. For instance, the degradation of chlorobenzene can lead to the formation of 4-chlorophenol (B41353) and dichlorobenzene as byproducts. mdpi.com It is plausible that the photolysis of Benzene, 1,4-dichloro-2-(1-methylethyl)- would yield chlorinated phenolic and other substituted aromatic compounds.

Table 1: Predicted Photodegradation Characteristics of Benzene, 1,4-dichloro-2-(1-methylethyl)- based on Analogous Compounds

ParameterPredicted Behavior for Benzene, 1,4-dichloro-2-(1-methylethyl)-Reference Compound & Data
Primary Mechanism Photochemically induced cleavage of C-Cl bonds and oxidation by hydroxyl radicals.Chlorobenzene undergoes atmospheric degradation via reactions with photochemically-generated hydroxyl radicals. ethz.ch
Influencing Factors Wavelength of light, presence of photosensitizers (e.g., humic substances).The exact wavelength needed will depend on the specific bonds within the molecule. uwaterloo.ca
Potential Byproducts Chlorinated phenols, substituted aromatic compounds.Photodegradation of chlorobenzene can produce 4-chlorophenol and dichlorobenzene. mdpi.com

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Chlorinated aromatic compounds are generally resistant to hydrolysis under normal environmental conditions. shaalaa.comvedantu.com Chlorobenzene, for example, does not undergo hydrolysis unless subjected to high temperatures and pressures in the presence of a strong base. shaalaa.comvedantu.com

The C-Cl bond in aromatic systems is stabilized by the resonance of the benzene ring, making it less susceptible to nucleophilic attack by water. Therefore, it is predicted that Benzene, 1,4-dichloro-2-(1-methylethyl)- will be highly resistant to hydrolysis under typical environmental pH and temperature conditions. The rate of hydrolysis is not expected to be a significant degradation pathway for this compound in aquatic environments.

Oxidation is a key transformation process for organic compounds in the environment. In the atmosphere, the primary oxidant is the hydroxyl radical (•OH), which is photochemically produced. ethz.ch Aromatic compounds, including those with alkyl and chloro substituents, are susceptible to oxidation by hydroxyl radicals.

For Benzene, 1,4-dichloro-2-(1-methylethyl)-, atmospheric oxidation is likely to be a significant degradation pathway. The reaction with hydroxyl radicals can lead to the formation of various oxygenated products, including phenols and ring-cleavage products. The isopropyl group may be a site of initial attack, leading to the formation of hydroperoxides, similar to the commercial production of cumene (B47948) hydroperoxide from cumene. wikipedia.org

In aquatic systems, advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, can effectively degrade chlorinated aromatic compounds. uwaterloo.ca While these conditions are not typical of the natural environment, they are relevant in engineered remediation systems.

Biotic Degradation Pathways

The biodegradation of Benzene, 1,4-dichloro-2-(1-methylethyl)- is expected to be influenced by the metabolic capabilities of microorganisms to attack both the chlorinated aromatic ring and the isopropyl side chain.

Under aerobic conditions, microorganisms utilize oxygen to break down organic compounds. The biodegradation of aromatic hydrocarbons is a well-studied process. nih.govresearchgate.net

For the cumene moiety, bacteria have been shown to degrade isopropylbenzene by initially oxidizing the aromatic ring to form 3-isopropylcatechol (B48954), which is then subject to ring cleavage. tandfonline.com Studies on the aerobic biodegradation of cumene in freshwater sediment have demonstrated significant mineralization to carbon dioxide. oup.com

Regarding the dichlorobenzene portion, bacteria capable of degrading chlorinated benzenes under aerobic conditions are widely distributed. nih.gov The initial step often involves dioxygenase enzymes that introduce two hydroxyl groups to the aromatic ring. researchgate.net

Therefore, it is plausible that aerobic microorganisms could degrade Benzene, 1,4-dichloro-2-(1-methylethyl)- through pathways involving initial attack on either the aromatic ring or the isopropyl group. The presence of chlorine atoms may slow down the rate of degradation compared to unsubstituted cumene.

Table 2: Predicted Aerobic Biodegradation of Benzene, 1,4-dichloro-2-(1-methylethyl)- based on Analogous Compounds

FeaturePredicted Behavior for Benzene, 1,4-dichloro-2-(1-methylethyl)-Reference Compound & Data
Initial Attack Dioxygenase attack on the aromatic ring or oxidation of the isopropyl group.Isopropylbenzene is oxidized to 3-isopropylcatechol by Pseudomonas sp. tandfonline.com
Key Enzymes Dioxygenases, monooxygenases.Bacterial degradation of aromatic compounds is usually initiated by dioxygenases. researchgate.net
Potential Metabolites Chlorinated catechols, ring-cleavage products.Aerobic degradation of benzene can produce catechol and 2-hydroxymuconic semialdehyde. researchgate.net
Mineralization Likely to be slow, but eventual mineralization to CO2 is possible.Cumene was mineralized to the extent of 47.2% in 45 days in an aerobic microcosm study. oup.com

Under anaerobic conditions, in the absence of oxygen, microorganisms can utilize other electron acceptors such as nitrate, sulfate, or carbon dioxide for respiration. The anaerobic degradation of aromatic hydrocarbons is generally slower than aerobic degradation. nih.gov

Benzene and its alkylated derivatives can be degraded under various anaerobic conditions. nih.govnih.gov However, the degradation rates are often low, and long lag phases are sometimes observed. nih.gov

Chlorinated aromatic compounds can also undergo anaerobic biotransformation, primarily through a process called reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. This process is a key step in the anaerobic degradation of many chlorinated pollutants.

Modeling Environmental Distribution and Persistence (Chemical Perspective)

Application of Fugacity Models for Compartmental Distribution

Fugacity models are a cornerstone of environmental science for predicting the partitioning of a chemical among different environmental media such as air, water, soil, sediment, and biota. envchemgroup.comsetac.org The term "fugacity" can be understood as the "escaping tendency" of a chemical from a particular phase. envchemgroup.comunipd.it When a chemical is at equilibrium between two phases, their fugacities are equal. unipd.it

These models utilize the chemical's intrinsic properties—such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow)—to calculate a "fugacity capacity" (Z-value) for each environmental compartment. nih.gov A compartment with a higher fugacity capacity can hold a higher concentration of the chemical at a given fugacity. nih.gov

For Benzene, 1,4-dichloro-2-(1-methylethyl)-, a fugacity model would be employed to understand its likely environmental distribution. Given its structure—a dichlorinated benzene ring with an isopropyl group—it is expected to be a relatively non-polar (lipophilic) compound with low to moderate volatility. This would suggest a tendency to partition from water into organic-rich compartments like soil, sediment, and biota.

The application of a fugacity model for this specific compound would involve the following conceptual steps:

Defining the "Unit World": A model environment is defined with specific volumes and properties for air, water, soil, and sediment. setac.org

Inputting Chemical Properties: The model would require key physicochemical data for Benzene, 1,4-dichloro-2-(1-methylethyl)-, which are currently not well-documented in public databases. These would include:

Molecular Weight

Vapor Pressure

Water Solubility

Octanol-Water Partition Coefficient (Log Kow)

Henry's Law Constant

Calculating Fugacity Capacities (Z-values): Based on the input properties, Z-values for each compartment would be calculated.

Predicting Distribution: The model would then predict the percentage of the chemical that would reside in each compartment at equilibrium.

Illustrative Data Table for Fugacity Model Inputs (Hypothetical for Benzene, 1,4-dichloro-2-(1-methylethyl)-)

PropertyValue (Hypothetical)Significance for Fugacity Modeling
Molecular Weight191.08 g/mol Basic input for many calculations.
Vapor PressureEstimated LowInfluences partitioning into the air compartment.
Water SolubilityEstimated LowAffects concentration in the water compartment.
Log KowEstimated HighIndicates a tendency to sorb to organic matter in soil, sediment, and biota.

Without experimentally determined or robustly estimated physicochemical properties for Benzene, 1,4-dichloro-2-(1-methylethyl)-, any fugacity modeling would be purely speculative. The presence of the isopropyl group, in addition to the chlorine atoms, will significantly influence these properties compared to simpler dichlorobenzenes.

Evaluation of Environmental Half-Lives for Degradation Processes

The persistence of a chemical in the environment is quantified by its half-life—the time it takes for 50% of the initial amount to be degraded. This is not a single value but varies depending on the environmental compartment and the degradation process. The primary degradation pathways for organic compounds like Benzene, 1,4-dichloro-2-(1-methylethyl)- are biodegradation, photodegradation, and hydrolysis.

Biodegradation: This process involves the breakdown of the chemical by microorganisms. For chlorinated aromatic compounds, aerobic (oxygen-present) and anaerobic (oxygen-absent) pathways are possible.

Aerobic Biodegradation: Bacteria can use oxygenases to initiate the breakdown of the aromatic ring. nih.govub.edu Generally, lower chlorinated benzenes are more susceptible to aerobic degradation than highly chlorinated ones. eurochlor.org The presence of an alkyl group like isopropyl might influence the rate and pathway of degradation, but specific studies on Benzene, 1,4-dichloro-2-(1-methylethyl)- are lacking.

Anaerobic Biodegradation: Under anaerobic conditions, a process called reductive dechlorination can occur, where chlorine atoms are removed from the benzene ring. nih.gov This process is often slower than aerobic degradation for less chlorinated compounds. ub.edu

Photodegradation: This involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, this is a significant degradation pathway for many volatile organic compounds. In water, direct photolysis or reaction with photochemically generated reactive species (like hydroxyl radicals) can occur. The specific rate of photodegradation would depend on the UV absorption spectrum of Benzene, 1,4-dichloro-2-(1-methylethyl)-.

Hydrolysis: This is the breakdown of a chemical by reaction with water. For chlorinated benzenes, hydrolysis is generally a very slow process under typical environmental pH and temperature conditions and is often considered negligible compared to biodegradation and photodegradation. dss.go.th

Due to the absence of specific studies, it is not possible to provide precise environmental half-lives for Benzene, 1,4-dichloro-2-(1-methylethyl)-. However, based on the behavior of other chlorinated benzenes, some general expectations can be outlined. For instance, the environmental half-life of 1,4-dichlorobenzene (B42874) in soil has been reported to range from weeks to months under aerobic conditions. canada.ca The persistence of Benzene, 1,4-dichloro-2-(1-methylethyl)- could be in a similar range, but this is an educated assumption pending experimental data.

Illustrative Data Table of Environmental Half-Lives for Related Compounds

Environmental CompartmentDegradation ProcessCompoundHalf-Life (Approximate)
SoilAerobic Biodegradation1,4-Dichlorobenzene4 weeks to 6 months canada.ca
Sediment (Anaerobic)Biodegradation1,4-Dichlorobenzene> 2 years canada.ca
AirPhotodegradation1,4-DichlorobenzeneShort canada.ca
WaterHydrolysisHexachlorocyclohexane26 to 42 years (at pH 8) dss.go.th

This table illustrates the range of persistence for related compounds and highlights how the environmental compartment and degradation process significantly impact the half-life. The actual half-lives for Benzene, 1,4-dichloro-2-(1-methylethyl)- remain to be determined through empirical research.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are the standard for analyzing chlorinated aromatic hydrocarbons. The choice of technique depends on the compound's volatility and the required sensitivity.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is the most common and powerful technique for the analysis of volatile and semi-volatile compounds like chlorinated benzenes. The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase through a stationary phase housed in a column.

Mass Spectrometric Detection (GC-MS)Gas Chromatography coupled with Mass Spectrometry is a highly specific and sensitive technique that provides both separation and structural identification of analytes. It is considered a confirmatory method for the analysis of volatile organic compounds.cdc.govStandard methods, such as those developed by the U.S. Environmental Protection Agency (EPA), utilize purge-and-trap GC-MS for the determination of numerous volatile organic compounds, including dichlorobenzenes, in water.usgs.govThe mass spectrometer identifies compounds based on their unique mass spectrum, which is created by ionizing the molecule and separating the resulting fragments by their mass-to-charge ratio. This allows for definitive identification even in complex matrices.env.go.jp

The general parameters for GC-MS analysis of related volatile organic compounds often involve:

Sample Preparation : Purge-and-trap for aqueous samples to extract and concentrate volatile compounds. usgs.gov

Chromatographic Separation : Use of a capillary column (e.g., DB-VRX) with a temperature-programmed oven to separate the compounds. pharmtech.com

Detection : A mass spectrometer operating in either full scan mode (for identification) or selected ion monitoring (SIM) mode (for enhanced sensitivity and quantification).

A representative table for GC-MS analysis of related compounds is shown below.

Compound ClassSample MatrixPreparation MethodAnalytical MethodTypical Detection Limit
DichlorobenzenesDrinking WaterPurge and TrapGC/MS0.02 - 0.05 µg/L
Volatile Organic CompoundsWaterPurge and TrapGC/MS~0.104 µg/L (average)

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

High-Performance Liquid Chromatography is generally used for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For a compound like 1,4-dichloro-2-isopropylbenzene, GC is the more direct and common method. HPLC would typically be considered only if the compound was first converted into a non-volatile derivative.

Reverse Phase HPLC MethodsReverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode of HPLC. For related aromatic pollutants like dichlorobenzenes, HPLC methods have been developed for direct analysis of aqueous samples, often using a mixture of acetonitrile and water as the mobile phase.sielc.comwur.nlDetection is typically achieved with a Diode Array Detector (DAD) or a Fluorescence Detector (FLD).wur.nl

A study on the separation of 1,4-Dichloro-2-nitrobenzene, a structurally different but related compound, utilized a reverse-phase method with a mobile phase of acetonitrile, water, and an acid modifier. sielc.comsielc.com

The table below summarizes typical conditions for related compounds.

Analyte ExampleColumn TypeMobile PhaseDetection
1,4-Dichlorobenzene (B42874)Reverse Phase (e.g., C18)Acetonitrile/Water GradientDAD/FLD
1,4-Dichloro-2-nitrobenzeneReverse Phase (Newcrom R1)Acetonitrile, Water, Phosphoric AcidNot Specified
HPLC Coupled with Mass Spectrometry (HPLC-MS)

While no specific HPLC-MS methods for Benzene (B151609), 1,4-dichloro-2-(1-methylethyl)- were found, the analysis of dichlorobenzene isomers has been demonstrated using reverse-phase HPLC. A typical setup would likely involve a C18 or C8 column. The mobile phase composition would be optimized for the separation of this specific isomer from other potential contaminants, likely consisting of a mixture of acetonitrile and water or methanol and water.

For mass spectrometry detection, an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source could be employed, depending on the compound's ability to be ionized. Given its structure, APCI in negative ion mode might be a suitable starting point for method development. The mass spectrometer would be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting the molecular ion and characteristic fragment ions of Benzene, 1,4-dichloro-2-(1-methylethyl)-.

Table 1: Illustrative HPLC-MS Parameters for Analysis of Dichlorobenzene Isomers (Note: These are generalized parameters and would require optimization for Benzene, 1,4-dichloro-2-(1-methylethyl)-)

ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
MS System API 5000 or equivalent
Ionization Mode ESI Negative
Ion Spray Voltage -4500 V
Source Temperature 475 °C
Scan Type Multiple Reaction Monitoring (MRM)

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is critical for accurate quantification, especially in complex matrices like environmental or biological samples. The choice of extraction technique depends on the sample type and the physicochemical properties of the analyte.

For aqueous samples, solid-phase extraction is a common technique for the pre-concentration and cleanup of dichlorobenzenes and other chlorinated hydrocarbons. A C18 (octadecyl) sorbent is often effective for trapping these relatively nonpolar compounds from a water matrix.

A general SPE protocol would involve the following steps:

Conditioning: The C18 cartridge is conditioned with a solvent like methanol, followed by water to activate the sorbent.

Loading: A known volume of the aqueous sample, with its pH potentially adjusted, is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent mixture to remove interfering substances.

Elution: The target analyte, Benzene, 1,4-dichloro-2-(1-methylethyl)-, is eluted from the sorbent using a small volume of an organic solvent such as methylene (B1212753) chloride or acetone. The eluate is then concentrated and prepared for analysis.

Liquid-liquid extraction is a classic method for separating compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent. For extracting compounds like dichlorobenzenes from aqueous samples, a nonpolar organic solvent such as hexane or dichloromethane is used. The procedure generally involves vigorously mixing the sample with the extraction solvent in a separatory funnel, allowing the layers to separate, and then collecting the organic layer containing the analyte. This process is often repeated to improve recovery. LLE can be effective but may be time-consuming and use larger volumes of organic solvents compared to SPE.

Given that Benzene, 1,4-dichloro-2-(1-methylethyl)- is a volatile organic compound, headspace gas chromatography is a highly suitable technique for its analysis, particularly in solid or liquid samples. In this method, the sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into a gas chromatograph for separation and detection, often by a mass spectrometer (GC-MS). This technique minimizes matrix effects as non-volatile components of the sample are not introduced into the analytical system. Optimization of parameters such as equilibration temperature and time is crucial for achieving good sensitivity.

Method Validation and Quality Control in Chemical Analysis

Any analytical method developed for Benzene, 1,4-dichloro-2-(1-methylethyl)- would require rigorous validation to ensure the reliability of the results.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

There are several approaches to determining LOD and LOQ, with two common methods being:

Signal-to-Noise Ratio: This approach involves analyzing samples with decreasing concentrations of the analyte. The LOD is typically defined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. loesungsfabrik.dejuniperpublishers.com

Calibration Curve Method: This method uses the standard deviation of the response and the slope of the calibration curve. The LOD and LOQ are calculated using the following formulas:

LOD = 3.3 × (Standard Deviation of the Response / Slope)

LOQ = 10 × (Standard Deviation of the Response / Slope) sepscience.com

For dichlorobenzene isomers in water, reported LODs are in the low ng/L range when using sensitive techniques like GC with electron capture detection. researchgate.net It is expected that a validated method for Benzene, 1,4-dichloro-2-(1-methylethyl)- would achieve similar sensitivity.

Table 2: Example LOD and LOQ Values for Dichlorobenzene Isomers in Water (Source: Based on data for similar compounds; would require experimental determination for the target analyte) researchgate.net

CompoundMethodMatrixLOD (ng/L)LOQ (µg/L)
Dichlorobenzene IsomersSPDE-GC-ECDWater0.05 - 40.02 - 0.4

Linearity and Calibration Range Assessment

The establishment of a linear relationship between the analytical instrument's response and the concentration of "Benzene, 1,4-dichloro-2-(1-methylethyl)-" is a fundamental aspect of quantitative analysis. This is typically achieved through the generation of a calibration curve. A series of standard solutions with known concentrations of the compound are analyzed, and the resulting instrumental responses are plotted against their respective concentrations.

For the analysis of chlorinated aromatic compounds like "Benzene, 1,4-dichloro-2-(1-methylethyl)-", gas chromatography (GC) coupled with a mass spectrometer (MS) or an electron capture detector (ECD) is a commonly employed technique. The linearity of the method is assessed by the coefficient of determination (R²), which should ideally be close to 1, indicating a strong correlation between concentration and response.

A typical calibration for the analysis of a dichlorinated aromatic compound using GC-MS would involve preparing standards over a concentration range relevant to the expected sample concentrations. For instance, a calibration curve might be established over a range of 0.5 to 100 nanograms per milliliter (ng/mL). The linearity is then evaluated by performing a linear regression analysis on the data points.

Table 1: Illustrative Linearity and Calibration Range Data for "Benzene, 1,4-dichloro-2-(1-methylethyl)-" Analysis by GC-MS

ParameterValue
Analytical MethodGas Chromatography-Mass Spectrometry (GC-MS)
Calibration Range0.5 - 100 ng/mL
Number of Calibration Points7
Regression Equationy = 5243.1x + 158.7
Coefficient of Determination (R²)0.9992

This table presents hypothetical data for illustrative purposes.

Emerging Analytical Techniques for Trace Analysis and Structural Characterization

The field of analytical chemistry is continuously evolving, with new techniques emerging that offer enhanced sensitivity, selectivity, and structural elucidation capabilities for compounds like "Benzene, 1,4-dichloro-2-(1-methylethyl)-".

For trace analysis, advancements in sample preparation and introduction techniques are noteworthy. Methods such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) allow for the pre-concentration of volatile and semi-volatile organic compounds from various matrices, leading to lower detection limits.

In the realm of detection, high-resolution mass spectrometry (HRMS) is becoming increasingly accessible. HRMS provides highly accurate mass measurements, which can aid in the unambiguous identification of "Benzene, 1,4-dichloro-2-(1-methylethyl)-" and the differentiation from isobaric interferences. This is particularly valuable in complex environmental or biological samples where a multitude of compounds may be present.

Furthermore, multidimensional gas chromatography (GCxGC) offers superior separation power compared to conventional GC. By coupling two different GC columns in series, GCxGC can resolve complex mixtures of isomers and other closely related compounds that may not be separable by a single column. When combined with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS provides a comprehensive analytical tool for both quantification and structural characterization of challenging analytes like "Benzene, 1,4-dichloro-2-(1-methylethyl)-".

Q & A

Q. What are the recommended laboratory synthesis methods for Benzene, 1,4-dichloro-2-(1-methylethyl)-?

  • Methodological Answer : Synthesis typically involves chlorination of a pre-functionalized benzene derivative. For example, starting with 2-isopropylphenol, sequential chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions can introduce chlorine atoms at the 1- and 4-positions. Reaction optimization should focus on temperature (e.g., 40–60°C) and catalyst selection (e.g., FeCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of polyhalogenated byproducts .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV generates a molecular ion peak at m/z 188 (calculated for C₉H₁₀Cl₂). Fragmentation patterns (e.g., loss of Cl or isopropyl groups) aid structural confirmation .
  • Infrared (IR) Spectroscopy : Key absorption bands include C-Cl stretching (~550–750 cm⁻¹) and C-H bending of the isopropyl group (~1375 cm⁻¹). Compare with NIST reference spectra for validation .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR shows a singlet for aromatic protons (δ 7.2–7.5 ppm) and a multiplet for the isopropyl group (δ 1.2–1.4 ppm). ¹³C NMR confirms chlorine substitution via deshielded carbons .

Q. What are the critical parameters for determining its purity via chromatography?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Retention time (~8.2 min) and peak symmetry should align with analytical standards. GC-MS with a DB-5MS column can resolve volatile impurities (e.g., residual solvents) .

Advanced Research Questions

Q. How can contradictions in reported thermochemical data (e.g., ΔfH°) be resolved?

  • Methodological Answer : Discrepancies in enthalpy of formation (ΔfH°gas) may arise from calibration methods or sample purity. Validate data using:
  • Computational Chemistry : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to compare with experimental values from NIST .
  • Cross-Validation : Replicate bomb calorimetry under inert conditions (argon atmosphere) to minimize oxidation artifacts. For example, reported ΔfH°gas for analogous dichlorobenzenes ranges from -30 to -35 kJ/mol .

Q. What environmental degradation pathways are plausible for this compound?

  • Methodological Answer : Under UV irradiation (λ = 254 nm) in aqueous media, photolytic degradation generates intermediates like 1,4-dichlorobenzene and isopropyl radicals. Track degradation using:
  • TLC and GC-MS : Monitor loss of parent compound and formation of 2-chloropropane or chlorophenols .
  • Reaction Kinetics : Pseudo-first-order rate constants (k) can be derived under varying pH and light intensities .

Q. How does steric hindrance from the isopropyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The isopropyl group at the 2-position impedes electrophilic substitution at adjacent positions. Design Suzuki-Miyaura coupling experiments using:
  • Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ with aryl boronic acids.
  • Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., toluene derivatives). Steric effects reduce yields by ~40% in Buchwald-Hartwig aminations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.